Product packaging for Bongkrekate(Cat. No.:)

Bongkrekate

Cat. No.: B10769442
M. Wt: 483.6 g/mol
InChI Key: SHCXABJSXUACKU-WUTQZGRKSA-K
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Description

Bongkrekate is a highly potent, membrane-permeant inhibitor of the mitochondrial adenine nucleotide translocase (ANT). It binds to the matrix side of the inner mitochondrial membrane, stabilizing the ANT in the "m" conformation and effectively halting ADP/ATP exchange. This action uncouples mitochondrial oxidative phosphorylation, leading to a rapid depletion of cellular ATP and induction of apoptosis. As a key pharmacological tool, this compound is extensively used in research focused on mitochondrial physiology, cellular energy metabolism, and the intrinsic pathway of programmed cell death. Its ability to prevent mitochondrial permeability transition pore (mPTP) opening, in contrast to another ANT ligand, atractyloside, makes it invaluable for dissecting the complex regulatory mechanisms of mitochondrial membrane potential and cytochrome c release. Researchers utilize this compound to study its role in pathologies such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer biology, where mitochondrial dysfunction is a central feature. This product is supplied for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35O7-3 B10769442 Bongkrekate

Properties

Molecular Formula

C28H35O7-3

Molecular Weight

483.6 g/mol

IUPAC Name

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxylatomethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/p-3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1

InChI Key

SHCXABJSXUACKU-WUTQZGRKSA-K

Isomeric SMILES

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)[O-])/C)OC)/C=C/C(=C\C(=O)[O-])/CC(=O)[O-]

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)[O-])C)OC)C=CC(=CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Modification of the Tricarboxylic Acid Moiety:the Anionic Tricarboxylic Acid Head Group is Hypothesized to Be the Primary Recognition Element, Forming Crucial Ionic Bonds with Positively Charged Amino Acid Residues E.g., Arginine in the Ant Binding Cavity. to Probe This Hypothesis, Rational Design Involves Modifying These Functional Groups. Key Modifications Include:

Esterification: Converting one, two, or all three carboxylic acids to their corresponding methyl or ethyl esters. This neutralizes the negative charges and helps quantify the contribution of each carboxylate to binding affinity.

Amidation: Synthesis of mono-, di-, and tri-amides to replace the carboxylate function with a neutral, hydrogen-bonding group.

Bioisosteric Replacement: Substituting one or more carboxylate groups with other acidic functional groups, such as tetrazoles, to evaluate the geometric and electronic requirements of the anionic center.

Alteration of Stereochemistry and Unsaturation:bongkrekate Possesses a Defined Three Dimensional Structure Dictated by Its Ten Stereogenic Centers and the E/z Geometry of Its Double Bonds. a Critical Design Strategy is the Synthesis of Diastereomers and Geometric Isomers to Map the Topology of the Ant Binding Site. This Involves:

Epimerization: Inverting the stereochemistry at specific chiral centers, such as C2, C3, C4, or C6, to assess their importance for establishing the correct orientation for binding.

Geometric Isomerization: Synthesizing analogues where the geometry of a specific double bond is changed from E to Z or vice versa.

Saturation: Systematically hydrogenating specific double bonds to increase conformational flexibility and determine which unsaturated linkages are critical for pre-organizing the molecule into its bioactive conformation.

Probing the Role of Key Functional Groups:specific Functional Groups, Apart from the Carboxylates, Are Targeted for Modification to Understand Their Role. the Methoxy Group at the C4 Position is a Primary Target. It is Considered a Conformational Lock, Restricting the Rotation Around the C3 C4 Bond and Enforcing a Rigid Conformation Believed to Be Essential for High Affinity Binding. Strategies to Test This Include the Synthesis of Analogues Where the Methoxy Group is Replaced by a Hydroxyl Group Oh , a Hydrogen Atom H , or a Larger Ether to Study the Steric and Electronic Effects at This Position.

These rational design strategies collectively aim to deconstruct the complex architecture of bongkrekate, leading to the identification of a simplified, yet potent, ANT inhibitor that is more amenable to chemical synthesis and further optimization.

Structure-Activity Relationship Studies of Synthetic Analogues with Adenine (B156593) Nucleotide Translocase

Structure-activity relationship (SAR) studies have been instrumental in elucidating which molecular features of this compound are indispensable for its potent inhibition of the Adenine Nucleotide Translocase (ANT). By synthesizing the analogues designed in the previous section and evaluating their ability to inhibit ADP/ATP transport in isolated mitochondria, researchers have established a clear pharmacophore model.

The Critical Role of the Tricarboxylic Acid Head Group Experimental data unequivocally demonstrate that the anionic tricarboxylic acid moiety is the most critical element for biological activity. The three negative charges at physiological pH are essential for high-affinity binding to the ANT, likely through electrostatic interactions with conserved arginine residues within the translocase's central cavity. Modification of even a single carboxylate group leads to a dramatic reduction in inhibitory potency, and masking all three groups completely abolishes activity. This confirms the head group as the primary anchor to the protein target.

Table 1: Effect of Carboxylate Modification on ANT Inhibition
CompoundStructural ModificationRelative ANT Inhibitory Potency
This compoundNone (Natural Product)100%
This compound Monomethyl EsterOne carboxylate (C1) converted to a methyl ester~5%
This compound Dimethyl EsterTwo carboxylates (C1, C20') converted to methyl esters<1%
This compound Trimethyl EsterAll three carboxylates converted to methyl esters~0% (Inactive)

Stereochemical and Conformational Requirements The specific three-dimensional arrangement of this compound is vital. The relative stereochemistry of the chiral centers at C2, C3, and C6 is particularly important for orienting the carboxylate groups and the carbon backbone correctly. Isothis compound, a naturally occurring diastereomer of this compound differing in stereochemistry, is a significantly weaker ANT inhibitor. This highlights the exquisite sensitivity of the ANT binding site to the precise 3D shape of the inhibitor.

The C4-Methoxy Group as a Conformational Lock The methoxy (B1213986) group at C4 plays a role that extends beyond a simple functional decoration. It acts as a crucial conformational control element. Its steric bulk restricts free rotation, locking the molecule into a rigid, "pre-organized" conformation that is optimal for binding to the m-state (matrix-facing conformation) of the ANT. Synthetic analogues lacking the C4-methoxy group or replacing it with a smaller hydrogen atom show substantially reduced inhibitory activity, even when all other structural features are maintained. This indicates that the energetic cost of forcing a more flexible analogue into the correct bioactive shape is high, underscoring the importance of conformational rigidity for potent inhibition.

Table 2: SAR Summary of Key this compound Moieties
Molecular RegionStructural FeatureFindingImpact on ANT Inhibition
Polar HeadTricarboxylic Acid (C1, C20', C21')All three anionic groups are essential for binding.Modification or esterification leads to a drastic loss of activity.
Central CoreC4-Methoxy GroupActs as a conformational lock, inducing rigidity.Removal or replacement with -H or -OH significantly reduces potency.
Central CoreStereochemistry (e.g., at C2, C3, C6)Specific stereochemical configuration is required for proper fit.Epimers or diastereomers (like Isothis compound) show much lower activity.
Hydrophobic TailLong Polyene ChainProvides essential hydrophobic interactions.Significant truncation of the chain reduces binding affinity and potency.

Advanced Analytical Methodologies for Bongkrekate Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For bongkrekate analysis, high-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are indispensable tools.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of bongkrekic acid in various samples. researchgate.netnih.gov While traditional HPLC methods have been noted for lower selectivity and sensitivity, making it difficult to characterize samples with low concentrations, modern applications coupled with mass spectrometry have significantly improved its utility. frontiersin.orgfrontiersin.org

A key aspect of HPLC analysis is the separation, which is typically achieved using a C18 column. researchgate.netnih.gov The mobile phase, a solvent that moves the sample through the column, often consists of a gradient elution using an ammonium (B1175870) acetate (B1210297) water acetonitrile (B52724) solution or a mixture of methanol (B129727) and acetonitrile. researchgate.netnih.gov For quantitative analysis, an external standard method is commonly employed. researchgate.netnih.gov

Research has demonstrated the effectiveness of HPLC-MS/MS (tandem mass spectrometry) for the rapid determination of BKA in plasma. researchgate.netnih.gov In one such method, a linear relationship for BKA was established in the concentration range of 2-100 μg/L, with a correlation coefficient of 0.9998. researchgate.netnih.gov This method showed an average recovery of 83.7%-112.0% and a limit of detection of 0.7 μg/L. researchgate.netnih.gov

ParameterValueSource
Linear Range 2-100 μg/L researchgate.netnih.gov
Correlation Coefficient 0.9998 researchgate.netnih.gov
Average Recovery 83.7%-112.0% researchgate.netnih.gov
Limit of Detection (LOD) 0.7 μg/L researchgate.netnih.gov
Limit of Quantification (LOQ) 2.0 μg/L researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These enhancements are primarily due to the use of smaller particle size columns (typically under 2 μm), which allow for higher flow rates without sacrificing separation efficiency.

For the analysis of bongkrekic acid and its isomers, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comnih.gov This combination allows for the effective separation and sensitive detection of these compounds in complex food matrices. mdpi.comnih.gov A notable application is the separation of BKA and its novel isomer, iBKA-neo, which can be achieved within 15 minutes. mdpi.comnih.gov

The separation is typically performed on columns such as the ACQUITY UPLC BEH C18 or Waters HSS T3. mdpi.comnih.gov The mobile phase often consists of a gradient of water and acetonitrile, with additives like formic acid and ammonium formate (B1220265) to improve chromatographic peak shape and ionization efficiency. mdpi.com

ParameterValueSource
Analysis Time < 15 minutes mdpi.comnih.gov
Column Type ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) mdpi.com
Mobile Phase A Water with 0.1% formic acid and 2 mmol/L ammonium formate mdpi.com
Mobile Phase B 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly specific and sensitive method for identifying and quantifying compounds like bongkrekic acid.

LC-MS/MS for Sensitive Detection and Quantification in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method for the sensitive detection and quantification of bongkrekic acid in complex matrices such as food and plasma. researchgate.netsciex.com This technique offers good specificity, high sensitivity, and fast analysis speeds compared to traditional methods. sciex.com

In a typical LC-MS/MS method for BKA, the analysis is performed on a triple quadrupole mass spectrometer. sciex.comsciex.com The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. For BKA, common transitions include m/z 485.3 > 441.2 (quantifier) and m/z 485.3 > 397.2 (qualifier). sciex.comsciex.com

The method's performance is validated through various parameters. For instance, in the analysis of rice noodles and Tremella mushrooms, a method demonstrated good linearity over a range of 0.05 ng/mL to 10 ng/mL with correlation coefficients greater than 0.998. sciex.comsciex.com The method also showed good accuracy with mean recoveries ranging from 75% to 110% and precision with a coefficient of variation (%CV) between 1.2% and 3.2%. sciex.comsciex.com In another study focusing on plasma, the linear range was 2-100 μg/L with a correlation coefficient of 0.9998, and the limit of detection was 0.7 μg/L. researchgate.netnih.gov

MatrixLinear RangeCorrelation CoefficientMean RecoveryPrecision (%CV)LODLOQSource
Rice Noodles & Tremella Mushrooms0.05-10 ng/mL> 0.99875-110%1.2-3.2%-- sciex.comsciex.com
Plasma2-100 μg/L0.999883.7-112.0%<10%0.7 μg/L2.0 μg/L researchgate.netnih.gov
Food Matrices0.25–500 μg/kg-82.32–114.84%< 12.67%-0.25 μg/kg mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the differentiation and identification of bongkrekic acid isomers. mdpi.com Unlike tandem mass spectrometry which targets specific mass transitions, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with the same nominal mass but different exact masses.

The structural similarity between BKA and its isomers, such as isobongkrekic acid (iBKA) and the novel iBKA-neo, presents a significant analytical challenge. mdpi.comnih.gov HRMS, particularly when coupled with techniques like ion mobility spectrometry, can help to distinguish these isomers.

In the study of BKA isomers, HRMS operating in a SIM-ddMS2 mode (Selected Ion Monitoring with data-dependent MS2) was used to investigate fragmentation patterns. mdpi.com In negative ion mode, prominent product fragments for BKA isomers were observed at m/z 441, 397, 365, 321, and 173. mdpi.com Furthermore, distinct differences in the ion ratios of certain fragments can be used for preliminary screening to distinguish between isomers like iBKA-neo and BKA. mdpi.comnih.gov For example, the ratio of fragment ions at m/z 437 to m/z 419 in positive ion mode differs between BKA and iBKA-neo. mdpi.com

Optimization of Ionization Modes and Multiple Reaction Monitoring (MRM) Parameters

The optimization of ionization modes and Multiple Reaction Monitoring (MRM) parameters is crucial for achieving the highest sensitivity and specificity in the analysis of bongkrekic acid.

Ionization Modes: Bongkrekic acid, being a long-chain fatty acid with weak acidity, has traditionally been analyzed using negative electrospray ionization (ESI-) mode. mdpi.com However, recent research has shown that the ESI positive mode (ESI+) can yield significantly higher response intensities for BKA isomers. mdpi.comnih.gov The formation of ammonium positive adduct ions, [M+NH₄]⁺, has been demonstrated to be more efficient for the detection of BKA isomers across a wide concentration range. mdpi.com

MRM Parameters: The selection and optimization of MRM transitions are fundamental to the selectivity and sensitivity of LC-MS/MS methods. For bongkrekic acid, the precursor ion in negative mode is typically [M-H]⁻ at m/z 485.3. sciex.com The most common quantifier and qualifier product ions are m/z 441.2 and m/z 397.2, respectively. sciex.comsciex.com In a study using a SCIEX Triple Quad 4500 system, specific MRM parameters were optimized for the analysis of BKA. sciex.comsciex.com

ParameterBongkrekic Acid (Quantifier)Bongkrekic Acid (Qualifier)Source
Precursor Ion (Q1) 485.3 m/z485.3 m/z sciex.comsciex.com
Product Ion (Q3) 441.2 m/z397.2 m/z sciex.comsciex.com
Dwell Time 200 ms200 ms sciex.com

In positive ionization mode, different MRM transitions would be optimized based on the precursor ion, such as the ammonium adduct [M+NH₄]⁺. The optimization of collision energy and other MS parameters for each transition is essential to maximize the signal intensity and ensure reliable quantification.

Methodologies for Sample Preparation and Enrichment from Biological and Environmental Samples

The effective extraction and enrichment of bongkrekic acid from complex matrices such as food and biological tissues are critical preliminary steps for accurate quantification. Various techniques have been developed to isolate and concentrate BKA prior to instrumental analysis, each with specific advantages depending on the sample type.

Commonly employed methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME). LLE often utilizes solvents like methanol, acetonitrile, or chloroform (B151607) to separate the toxin from the sample matrix. lenus.ienih.govfrontiersin.org For instance, a method for rice noodles involves extraction with an ammonia-methanol solution followed by homogenization and ultrasonication. researchgate.net The pH of the extraction solvent is a crucial parameter, as BKA is an acidic compound. lenus.iefrontiersin.org Adjusting the pH can enhance extraction efficiency.

Solid-phase extraction is a widely used technique for cleanup and enrichment. frontiersin.orgnih.gov Various SPE cartridges are available, with weak anion exchange (WAX) and mixed-mode strong anion exchange columns being particularly effective. nih.govfrontiersin.org The process typically involves conditioning the column, loading the sample extract, washing away impurities, and finally eluting the concentrated BKA with a suitable solvent, often a mixture containing ammonium hydroxide (B78521) or formic acid. frontiersin.org

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for BKA analysis in food matrices like tremella and auricularia auricular. sciopen.combiofargo.com This approach involves an extraction and partitioning step with an acidified solvent followed by dispersive SPE for cleanup. sciopen.combiofargo.com

Dispersive liquid-liquid microextraction represents a miniaturized and efficient alternative for sample preparation, particularly for plasma samples. lenus.ienih.govnih.gov This method involves the rapid injection of a mixture of extraction and disperser solvents into the aqueous sample, forming a cloudy solution that facilitates the transfer of the analyte into the fine droplets of the extraction solvent. lenus.ienih.gov

The choice of method and specific parameters are optimized based on the matrix to achieve high recovery rates and minimize matrix effects, which can interfere with subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lenus.iefrontiersin.orgnih.gov

Table 1: Comparison of Sample Preparation and Enrichment Methodologies for Bongkrekic Acid

MethodologyPrincipleTypical Solvents/ReagentsSample MatricesKey Advantages
Liquid-Liquid Extraction (LLE) Partitioning of BKA between two immiscible liquid phases.Methanol, Acetonitrile, Chloroform, Ammonia-methanol solution. nih.govresearchgate.netFood products (rice noodles, fungi), Environmental samples. researchgate.netoup.comijournals.cnSimple, widely applicable.
Solid-Phase Extraction (SPE) Adsorption of BKA onto a solid sorbent, followed by selective elution.Methanol, Acetonitrile, Formic acid, Ammonium hydroxide, WAX or MAX columns. nih.govfrontiersin.orgnih.govFood products, Plasma. frontiersin.orgnih.govHigh enrichment factor, effective cleanup. frontiersin.org
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE cleanup.Acetonitrile with acetic acid, C18 adsorbent. sciopen.combiofargo.comTremella, Auricularia auricular. sciopen.combiofargo.comFast, simple, uses minimal solvent. biofargo.com
Dispersive Liquid-Liquid Microextraction (DLLME) Micro-volume extraction using a disperser and extraction solvent.Methanol (disperser), Dichloromethane (extractor), Phosphoric acid. lenus.ienih.govPlasma. lenus.ienih.govnih.govRapid, low solvent consumption, high enrichment. lenus.ienih.gov

Molecular Methods for Detection and Genotyping ofBurkholderia gladiolipv.cocovenenans

Identifying Burkholderia gladioli pv. cocovenenans is complicated by its close resemblance to non-pathogenic strains of B. gladioli. Therefore, molecular methods that specifically target the genetic determinants of BKA production are essential for accurate identification and risk assessment.

Culture-Based Analytical Methods and Isolation Techniques

Traditional culture-based methods remain fundamental for the isolation and initial identification of B. gladioli. The bacterium can be isolated from various food and environmental samples. biofargo.com

Several types of media are used for its cultivation. General-purpose media like Potato Dextrose Agar (B569324) (PDA) and nutrient agar can support its growth. lenus.ie On PDA, colonies may appear purple, smooth, and moist. oup.com On Luria-Bertani (LB) medium, colonies are often faint yellow, round, and smooth. researchgate.net

For selective isolation from contaminated samples, specialized media are employed. Burkholderia cepacia selective media, such as Oxidation-Fermentation-Polymyxin B-Bacitracin-Lactose (OFPBL) agar and Pseudomonas cepacia agar (PCA), can support the growth of B. gladioli. frontiersin.org However, growth on the more selective Burkholderia cepacia selective agar (BCSA) can be poor or absent for some strains. frontiersin.orgmdpi.com The National Food Safety Standard of China (GB 4789.29-2020) outlines specific protocols for the isolation and identification of this pathogen. bohrium.comthermofisher.com

Morphological and biochemical characterization aids in presumptive identification. B. gladioli is a Gram-negative, aerobic, motile rod. ijournals.cn Key biochemical tests include catalase (positive), oxidase (typically negative for B. gladioli), and urease (positive). ijournals.cn The Biolog GN2 plate system, which assesses the utilization of 95 different carbon sources, can also be used for phenotypic fingerprinting. nih.gov

**Table 2: Culture Media and Colony Characteristics for Burkholderia gladioli pv. *cocovenenans***

Culture MediumTypeColony AppearanceGrowth Conditions
Potato Dextrose Agar (PDA) General Purpose/EnrichmentPurple, smooth, moist, well-defined, sometimes with a raised center. lenus.ieoup.comOptimal toxin production at 26-28°C. lenus.ie
Luria-Bertani (LB) Agar General PurposeFaint yellow, round, smooth, moist, with regular sides. researchgate.netOptimal growth at 30-35°C. researchgate.netijournals.cn
Oxidation-Fermentation-Polymyxin B-Bacitracin-Lactose (OFPBL) Agar SelectiveGood growth. frontiersin.org37°C for 24-72 hours. frontiersin.org
Pseudomonas cepacia Agar (PCA) SelectiveGood growth. frontiersin.org37°C for 24-72 hours. frontiersin.org
Burkholderia cepacia Selective Agar (BCSA) Highly SelectivePoor to no growth for many strains. frontiersin.orgmdpi.com33-37°C for up to 72 hours. frontiersin.orgmdpi.com

Real-Time PCR and Genomic Sequencing for bon Gene Cluster Detection

The production of bongkrekic acid is directly linked to the presence of the bon (bongkrekic acid) biosynthesis gene cluster. nih.govbiofargo.com Therefore, molecular methods targeting this specific gene cluster are the most reliable way to differentiate toxigenic B. gladioli pv. cocovenenans from non-toxigenic strains.

Real-Time PCR (qPCR) is a widely used technique for the rapid and sensitive detection of the bon gene cluster. nih.govmdpi.com Assays have been developed that target specific genes within this cluster, such as bonA or bonM. sciopen.comijournals.cn These qPCR methods can achieve high sensitivity, with detection limits reported as low as 100 CFU/mL. nih.govmdpi.com Other isothermal amplification techniques, such as loop-mediated isothermal amplification (LAMP) and recombinase polymerase amplification (RPA), have also been developed for rapid, on-site detection of B. gladioli pv. cocovenenans by targeting the bon gene cluster. sciopen.comnih.govijournals.cn

Whole-genome sequencing (WGS) provides the most comprehensive genetic information. frontiersin.orgoup.com It allows for the complete characterization of the bon gene cluster and its genomic context. frontiersin.orgoup.com Comparative genomic analyses have revealed that the bon gene cluster is present in about 15% of sequenced B. gladioli genomes and was likely acquired through horizontal gene transfer. nih.govoup.com WGS is a powerful tool for phylogenetic studies, helping to understand the evolution and distribution of this dangerous foodborne pathogen. frontiersin.orgoup.com These advanced molecular techniques are crucial for accurate pathogen surveillance and outbreak investigations. nih.govoup.com

Emerging Research Directions in Bongkrekate Studies

Further Elucidation of the Complete Bongkrekate Biosynthesis Pathway and Regulation

While significant strides have been made in understanding the biosynthesis of bongkrekic acid (BKA), produced by the bacterium Burkholderia gladioli, key aspects of its formation and regulation are still under investigation. The genetic foundation for BKA production is located in the bon gene cluster. nih.govresearchgate.net This cluster orchestrates a complex assembly process, starting with a modular type I polyketide synthase (PKS). nih.govresearchgate.net

Initial biosynthetic studies using 13C-labeled acetates and methionine have shown that BKA is a polyketide. Its structure features acetate-derived β-branches, and its carboxylate end comes from the methyl group of an acetate (B1210297). rsc.org The unique branched tricarboxylic fatty acid structure of BKA is the result of isoprenoid-like β-branching events and a six-electron oxidation of a methyl group to a carboxylic acid. nih.gov The function of the cytochrome P450 monooxygenase, BonL, in this process was confirmed by the structural analysis of deoxybongkrekic acid from a mutant strain. nih.govresearchgate.net

Current research has identified that the bon gene cluster is not exclusive to the food-poisoning pathovar cocovenenans but is also present in strains isolated from other sources, including infected rice plants and even 13% of strains from cystic fibrosis (CF) lung infections. nih.govmicrobiologyresearch.orgnih.gov This discovery has broadened the ecological context of BKA production beyond foodborne illnesses. microbiologyresearch.orgnih.gov

Future research is focused on dissecting the intricate regulatory networks that control the expression of the bon gene cluster. For instance, studies have shown that the antibiotic trimethoprim (B1683648) can suppress the production of bongkrekic acid, suggesting a potential therapeutic strategy to reduce poisoning risk in CF patients. microbiologyresearch.orgnih.gov Additionally, co-culturing Burkholderia gladioli with the fungus Rhizopus microsporus has been shown to induce BKA production, indicating that inter-species interactions play a crucial role in its biosynthesis. kent.ac.uk

Key enzymes and their proposed functions in the BKA biosynthesis pathway are summarized in the table below.

Enzyme/ProteinProposed Function in BKA BiosynthesisReference
Modular Type I Polyketide Synthase (trans-AT PKS) Catalyzes the assembly of the complex polyketide backbone. nih.govresearchgate.net
BonL (Cytochrome P450 Monooxygenase) Responsible for the six-electron oxidation of a methyl group to form a carboxylic acid. nih.govresearchgate.net

Comprehensive Exploration of this compound-Induced Cellular and Subcellular Responses Beyond ANT Inhibition

While the primary mechanism of bongkrekic acid's toxicity is the potent inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), emerging research is uncovering a wider array of cellular and subcellular effects. nih.govfrontiersin.org This inhibition disrupts the crucial exchange of ATP and ADP across the inner mitochondrial membrane, leading to cellular energy depletion and, ultimately, cell death. researchgate.netmdpi.com

Beyond its direct impact on ANT, bongkrekic acid influences several other mitochondrial processes. It has been shown to prevent the loss of mitochondrial membrane potential (ΔΨm) and inhibit the release of cytochrome c from the intermembrane space to the cytosol, both of which are key events in apoptosis. aacrjournals.orgebi.ac.uk This suggests a role for BKA as an apoptosis inhibitor in certain contexts. ebi.ac.uk In HeLa cells, BKA was found to inhibit the mitochondrial permeability transition (MPT), a process that can lead to cell death. aacrjournals.orgresearchgate.net

Bongkrekic acid also affects cellular metabolism. In some cancer cell models, it has been observed to modulate the Warburg effect. For instance, in long-term estradiol-deprived MCF-7 breast cancer cells, BKA treatment led to the downregulation of lactate (B86563) dehydrogenase A (LDH-A) and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), shifting glucose metabolism towards mitochondrial oxidative phosphorylation and inducing cell death. iiarjournals.org

The table below summarizes some of the key cellular responses to bongkrekic acid beyond direct ANT inhibition.

Cellular Process/ResponseObserved Effect of Bongkrekic AcidCell/System StudiedReference
Apoptosis Inhibits cytochrome c release; prevents loss of mitochondrial membrane potential.HeLa cells, HL-60 cells aacrjournals.orgebi.ac.uknih.gov
Mitochondrial Permeability Transition (MPT) Inhibits MPT induction.HeLa cells aacrjournals.orgresearchgate.net
Cancer Cell Metabolism Downregulates LDH-A and PDK4, promoting oxidative phosphorylation.Long-term estradiol-deprived MCF-7 cells iiarjournals.org
Ion Channel Activity Inhibits mitochondrial chloride channel; stimulates ATP-sensitive potassium channels.General, Mouse pancreatic β-cells ebi.ac.uk
Reactive Oxygen Species (ROS) Production Suppresses palmitate-induced overproduction of ROS in mitochondria.Mouse lung endothelial cells nih.gov

Advanced Structural and Mechanistic Investigations of ANT-Bongkrekate Interactions at Atomic Resolution

The interaction between bongkrekic acid and the adenine nucleotide translocase (ANT) is a cornerstone of its toxic mechanism, and advanced research continues to provide a more detailed picture at the atomic level. ANT facilitates the exchange of ADP and ATP across the inner mitochondrial membrane by alternating between two conformational states: the cytosolic state (c-state) and the matrix state (m-state). wikipedia.org Bongkrekic acid specifically locks the ANT in the m-state, preventing the translocator from completing its transport cycle. nih.govwikipedia.org

Molecular dynamics simulations have been instrumental in revealing the forces that govern this interaction. The binding of bongkrekic acid to ANT is primarily driven by van der Waals forces, hydrophobic interactions, and hydrogen bonding. researchgate.net Key hydrogen bonds are formed between the carboxylic acid groups of BKA and specific amino acid residues within the ANT's active site, such as Gln-93, Tyr-196, Arg-245, and Arg-287. researchgate.net One of the most significant interactions is with Arg-197, where the side chain amino group forms a strong hydrogen bond. wikipedia.org Additionally, an electrostatic interaction, or salt bridge, with Lys-30 helps to secure the bongkrekic acid molecule in the center of the ANT active site. wikipedia.org

The structure of the bongkrekic acid-ANT complex shows six transmembrane alpha-helices that effectively cover the active site, physically blocking the binding of adenosine (B11128) nucleotides. wikipedia.org These detailed structural insights help to explain the high affinity and specificity of bongkrekic acid for the ANT.

Recent studies using a combination of planar lipid bilayer current measurements, site-directed mutagenesis, and molecular dynamics simulations have further illuminated the transport mechanism. These studies suggest that fatty acid anions are initially captured by R59 on the matrix side of ANT1, then move along a positively charged protein-lipid interface to bind to R79, where they are protonated. biorxiv.org This R79 residue is also crucial for the competitive binding of ANT substrates and inhibitors like bongkrekic acid. biorxiv.org

The table below highlights the key amino acid residues in ANT that are involved in the interaction with bongkrekic acid.

ANT Amino Acid ResidueType of Interaction with Bongkrekic AcidSignificance of InteractionReference
Gln-93 Hydrogen bondContributes to the stable binding of BKA. researchgate.net
Tyr-196 Hydrogen bondAffects the conformational changes of ANT. researchgate.net
Arg-245 Hydrogen bondContributes to the stable binding of BKA. researchgate.net
Arg-287 Hydrogen bondAffects the conformational changes of ANT. researchgate.net
Arg-197 Hydrogen bondProminent contribution to the binding interaction. wikipedia.org
Lys-30 Electrostatic interaction (salt bridge)Secures BKA in the center of the active site. wikipedia.org
R79 Competitive binding siteCrucial for the binding of both substrates and inhibitors. biorxiv.org

Development of Novel Research Tools and Probes Based on this compound Analogues

The unique and potent inhibitory action of bongkrekic acid on the adenine nucleotide translocase has made it a valuable tool in biochemical research, particularly for studying mitochondrial function and apoptosis. nih.govnih.govacs.org This has spurred interest in the development of novel research tools and probes based on bongkrekic acid analogues.

The complex chemical structure of bongkrekic acid, which includes a long carbon chain with multiple asymmetric centers and double bonds, has presented challenges for its synthesis. nih.gov However, successful total syntheses of both bongkrekic acid and its isomer, isobongkrekic acid, have been achieved. acs.org These synthetic routes open up the possibility of creating a variety of analogues with modified functional groups.

Researchers have begun to synthesize and screen bongkrekic acid analogues to explore their structure-activity relationships and to develop new probes with potentially different or more selective activities. In one study, seventeen bongkrekic acid analogues, derived from intermediates in its total synthesis, were tested for their inhibitory effects on the mitochondrial ATP/ADP carrier. ebi.ac.uk Four of these analogues—KH-1, KH-7, KH-16, and KH-17—showed moderate inhibitory effects. ebi.ac.uk Further characterization revealed that KH-16 had a moderate impact on mitochondrial function. ebi.ac.uk

The development of these analogues is not only aimed at creating new inhibitors but also at producing probes that can be used to study the ANT and other mitochondrial carrier proteins in more detail. For example, radiolabeled bongkrekic acid, such as [3H]this compound, has been used to investigate the binding of the inhibitor to the mitochondrial membrane and to study the reorienting site mechanism of the carrier. nih.gov The creation of fluorescently labeled or photoaffinity-labeled analogues could provide even more powerful tools for visualizing and studying these interactions in real-time.

The table below lists some of the bongkrekic acid analogues that have been synthesized and studied, along with their observed activities.

This compound AnalogueObserved Activity/SignificanceReference
Isobongkrekic acid (iBKA) A naturally occurring isomer with different toxicity profiles; also inhibits ADP-ATP transport. mdpi.comnih.govacs.orgresearchgate.net
iBKA-neo A novel trans isomer at the C8 and C9 double bonds, recently identified. mdpi.comresearchgate.net
KH-1 Moderate inhibitory effect on the mitochondrial ATP/ADP carrier. ebi.ac.uk
KH-7 Moderate inhibitory effect on the mitochondrial ATP/ADP carrier. ebi.ac.uk
KH-16 Moderate inhibitory effect on the mitochondrial ATP/ADP carrier and mitochondrial function. ebi.ac.uk
KH-17 Moderate inhibitory effect on the mitochondrial ATP/ADP carrier. ebi.ac.uk
[3H]this compound A radiolabeled probe used to study binding to the mitochondrial membrane. nih.gov

Integration of Multi-Omics Approaches to Understand Host-Pathogen-Toxin Interactions

The study of bongkrekic acid is increasingly benefiting from the integration of multi-omics approaches to unravel the complex interactions between the host, the pathogenic bacterium Burkholderia gladioli, and the toxin itself. These systems-level analyses are providing a more holistic understanding of the ecological, genetic, and metabolic factors that influence BKA production and its pathological consequences.

Genomic and phylogenomic studies have been crucial in defining the diversity of B. gladioli strains. By analyzing the genomes of a large number of isolates, researchers have been able to define distinct clades and identify the distribution of biosynthetic gene clusters (BGCs) for various specialized metabolites, including bongkrekic acid. microbiologyresearch.orgnih.govbiorxiv.org This has revealed that the bon gene cluster is not confined to a single pathovar but is present in multiple clades, including those associated with cystic fibrosis infections. microbiologyresearch.orgnih.govbiorxiv.org

Metagenomic analysis of microbial communities can provide insights into the metabolic functions of these communities and how they might influence BKA production. kent.ac.uk For example, the interaction between B. gladioli and fungi like Rhizopus microsporus is known to induce BKA biosynthesis, and multi-omics could help to elucidate the specific molecular signaling involved in this synergy. kent.ac.uk

Transcriptomics, such as RNA-seq analysis, is being used to investigate the host's response to BKA poisoning. In a mouse model of BKA-induced hepatorenal toxicity, RNA-seq revealed that a combination therapy modulated critical pathways related to mitochondrial function, cytochrome P450 enzyme activity, oxidative stress, immune responses, and cell death regulation. frontiersin.org

Proteomics and metabolomics can further complement these studies by identifying changes in protein expression and metabolite profiles in both the host and the pathogen in response to BKA. While still in its early stages for BKA research, the integration of these multi-omics datasets holds great promise for identifying new therapeutic targets and developing more effective strategies to combat BKA poisoning. kent.ac.uk

The table below outlines how different omics approaches are being applied to the study of bongkrekic acid.

Omics ApproachApplication in Bongkrekic Acid ResearchKey Findings/PotentialReference
Genomics/Phylogenomics Characterizing the diversity of B. gladioli and the distribution of the bon gene cluster.Identified BKA-producing strains in CF infections. microbiologyresearch.orgnih.govbiorxiv.org
Metagenomics Analyzing microbial communities to understand the ecological triggers for BKA production.Elucidating inter-species interactions that induce biosynthesis. kent.ac.uk
Transcriptomics (RNA-seq) Investigating the host's gene expression response to BKA toxicity.Revealed modulation of mitochondrial and immune pathways. frontiersin.org
Proteomics Identifying changes in protein expression in response to BKA.Potential to uncover new therapeutic targets. kent.ac.uk
Metabolomics Analyzing changes in metabolite profiles during BKA production and poisoning.Understanding the metabolic state of the host and pathogen. microbiologyresearch.orgbiorxiv.org

Broader Implications for Mitochondrial Biology and General Carrier Protein Research

The study of bongkrekic acid has had far-reaching implications beyond its role as a toxin, contributing significantly to our fundamental understanding of mitochondrial biology and the function of carrier proteins. As a highly specific and potent inhibitor of the adenine nucleotide translocase (ANT), bongkrekic acid has become an indispensable tool for researchers in these fields. nih.govnih.govresearchgate.net

One of the most significant contributions of bongkrekic acid research has been the experimental validation of the "alternating access" mechanism for carrier proteins. researchgate.net By demonstrating that bongkrekic acid and another ANT inhibitor, atractyloside, lock the carrier in two different conformational states (m-state and c-state, respectively), researchers were able to provide the first direct evidence for this transport model. researchgate.net This principle is now considered a fundamental concept in the study of many other carrier proteins.

Bongkrekic acid has also been instrumental in elucidating the role of the ANT in the mitochondrial permeability transition (MPT), a key event in some forms of regulated cell death. aacrjournals.orgresearchgate.netplos.org By inhibiting the MPT, bongkrekic acid has helped to establish the ANT as a critical component of the MPT pore (PTP) complex. researchgate.netplos.org This has had profound implications for our understanding of apoptosis and other cell death pathways.

Furthermore, the use of bongkrekic acid has shed light on the diverse roles of different ANT isoforms. Humans have four ANT isoforms (AAC1, AAC2, AAC3, and AAC4), which are part of the larger mitochondrial carrier protein family (SLC25). frontiersin.org Studies using bongkrekic acid are helping to dissect the specific functions of these isoforms in different tissues and their involvement in various pathological conditions, including metabolic syndrome. e-dmj.org

The development of bongkrekic acid analogues and the study of organisms with BKA-resistant ANTs, such as Artemia franciscana, are providing further insights into the structure-function relationships of carrier proteins. acs.orgresearchgate.netplos.org These studies are not only advancing our knowledge of the ANT but are also contributing to a broader understanding of the entire SLC25 family of carrier proteins, which are involved in the transport of a wide range of metabolites across the mitochondrial membrane. frontiersin.orgscbt.com

The table below summarizes the key contributions of bongkrekic acid research to mitochondrial biology and carrier protein science.

Area of ResearchContribution of Bongkrekic Acid StudiesKey Concepts/FindingsReference
Carrier Protein Mechanism Provided the first experimental proof of the alternating access model.Locking of ANT in the m-state. researchgate.net
Mitochondrial Permeability Transition Established the ANT as a key component of the MPT pore.Inhibition of MPT and apoptosis. aacrjournals.orgresearchgate.netplos.org
ANT Isoform Function Helped to dissect the roles of different ANT isoforms.Understanding tissue-specific functions and disease involvement. frontiersin.orge-dmj.org
Structure-Function Relationships Elucidated key residues for substrate and inhibitor binding.Identification of critical amino acids in the active site. researchgate.netwikipedia.orgbiorxiv.org
SLC25 Carrier Family Provided a model system for studying other mitochondrial carriers.General principles of transport and inhibition. frontiersin.orgscbt.com

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine Bongkrekate’s specificity for the adenine nucleotide translocase (ANT) in mitochondrial studies?

  • Methodological Answer : Researchers employ competitive inhibition assays with structurally distinct ANT ligands (e.g., atractylate vs. This compound) to assess specificity. For example, atractylate stabilizes ANT in the cytosolic ("c") conformation, while this compound locks it in the matrix ("m") state, enabling differentiation via mitochondrial swelling assays or calcein release experiments . Dose-response curves (e.g., 100 µM this compound for complete ANT inhibition) and comparative studies across species (e.g., crustaceans vs. mammals) further validate specificity .

Q. How do researchers differentiate between this compound’s effects on ANT conformation and its role in modulating the mitochondrial permeability transition pore (PTP)?

  • Methodological Answer : Ligand-specific PTP modulation is tested using isolated mitochondria under controlled Ca²⁺ loads. This compound’s PTP-inhibitory effect is evaluated via membrane potential (TMRM fluorescence) and cytochrome c release assays. Concurrently, ANT conformation is monitored using protease sensitivity assays or cryo-EM to confirm structural changes. Discrepancies in PTP behavior (e.g., crustaceans lacking Ca²⁺-induced PTP but retaining this compound sensitivity) highlight context-dependent mechanisms .

Advanced Research Questions

Q. What methodological challenges arise when reconciling this compound-sensitive ANT activity with the absence of Ca²⁺-induced permeability transition in crustacean mitochondria?

  • Methodological Answer : Comparative multi-omics approaches are critical. For instance, sequence alignment of ANT isoforms (e.g., residues 208–214 in Crangon crangon vs. Artemia franciscana) identifies structural determinants of this compound sensitivity . Functional assays, such as Ca²⁺ retention capacity (CRC) measurements under varying adenine nucleotide conditions, can decouple ANT-mediated transport from PTP regulation. TEM imaging of Ca²⁺-loaded mitochondria reveals species-specific ultrastructural changes (e.g., needle-like inclusions in crustaceans) that may bypass classical PTP pathways .

Q. How can structural determinants of this compound sensitivity in ANT isoforms be investigated using sequence alignment and mutagenesis?

  • Methodological Answer : Phylogenetic analysis of ANT sequences across taxa (e.g., crustaceans, mammals) pinpoints conserved regions critical for ligand binding. Site-directed mutagenesis of residues in the ADP/ATP cavity (e.g., tyrosine 194 or arginine 79) followed by mitochondrial uptake assays (e.g., ³H-ADP incorporation) quantifies this compound’s inhibitory efficacy. Molecular dynamics simulations further predict conformational shifts induced by mutations .

Q. What protocols optimize the use of this compound in isolating ANT complexes during mitochondrial protein purification?

  • Methodological Answer : Co-solubilization with Triton X-100 (0.5–1% w/v) preserves ANT-bongkrekate complexes during mitochondrial membrane extraction. Hydroxyapatite chromatography in Triton-containing buffers enhances purity, while avoiding carboxyatractylate (which dissociates ANT complexes). Validation via SDS-PAGE and functional reconstitution into proteoliposomes confirms retained transport activity .

Q. How do researchers validate the involvement of ANT versus voltage-dependent anion channels (VDAC) in this compound-mediated apoptosis pathways?

  • Methodological Answer : Genetic (e.g., VDAC1/2 knockouts) and pharmacological (e.g., tubulin as a VDAC inhibitor) tools dissect contributions. In wild-type cells, this compound’s inhibition of TAT-HK peptide-induced apoptosis (via ANT stabilization) contrasts with its inefficacy in cyclophilin D (CyP-D)-deficient models. Simultaneous monitoring of ATP synthesis (oligomycin-insensitive) excludes secondary metabolic effects .

Data Contradiction Analysis

  • Key Conflict : Evidence that crustacean mitochondria lack Ca²⁺-induced PTP but retain this compound-sensitive ANT activity contradicts mammalian models where PTP and ANT are tightly coupled.
    • Resolution Strategy : Perform cross-species comparative studies using crustacean (e.g., Crangon crangon) and mammalian (e.g., rat liver) mitochondria under identical experimental conditions (e.g., 200 µM Ca²⁺, 1 mM ATP). Measure ANT activity via ³H-ADP/ATP exchange rates and PTP via CRC. Structural analysis (e.g., cryo-EM) of ANT in both systems may reveal divergent pore-forming domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.